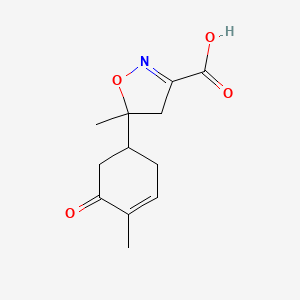![molecular formula C11H10N4S B12218501 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12218501.png)
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine is a heterocyclic compound that belongs to the class of pyrazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with an appropriate aromatic aldehyde and thiourea in acetic acid. The reaction mixture is heated to 80–85°C for 8 hours with stirring. After the reaction is complete, the mixture is cooled and added to ice water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in their fused ring systems and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring, leading to different biological activities.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused with a quinoline ring, offering unique chemical properties and applications.
Uniqueness
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-ylamine is unique due to its specific thiazole ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
PZUMTPJPVKRUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218426.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218431.png)
![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12218433.png)


![2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12218462.png)
![2-[(3-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B12218468.png)
![4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12218473.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide](/img/structure/B12218474.png)
![11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione](/img/structure/B12218477.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12218490.png)
![3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12218507.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B12218516.png)
